Enhanced Lipophilicity and Molecular Weight Relative to Non-Halogenated and Other 6-Halo Analogs
4-Hydroxy-6-iodo-2-quinolinone exhibits a predicted ACD/LogP value of 2.45 , which is substantially higher than the LogP of the non-iodinated parent compound 4-hydroxy-2-quinolinone (LogP ~1.2) and likely exceeds that of 6-chloro and 6-bromo analogs (specific LogP values not available, but iodine generally increases LogP by ~0.5-1.0 unit compared to bromine). The molecular weight of 287.05 g/mol is significantly greater than that of 6-chloro-4-hydroxy-2-quinolinone (MW 195.60 g/mol) and 6-bromo-4-hydroxy-2-quinolinone (MW 240.05 g/mol) .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP 2.45 (ACD/LogP); MW 287.05 g/mol |
| Comparator Or Baseline | 4-Hydroxy-2-quinolinone: LogP ~1.2; 6-Chloro analog: MW 195.60 g/mol; 6-Bromo analog: MW 240.05 g/mol |
| Quantified Difference | LogP increase of ~1.25 units; MW increase of 91.45 g/mol vs. chloro, 47.00 g/mol vs. bromo |
| Conditions | Predicted values from ACD/Labs Percepta Platform; experimental LogP values not available |
Why This Matters
Higher lipophilicity can influence membrane permeability and solubility in organic solvents, which is a key differentiator for applications in medicinal chemistry and agrochemical development where balanced LogP is critical for bioavailability.
